2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate
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Description
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate, also known as MOPP, is a chemical compound that has been used in scientific research for many years1. It is a sulfonate ester that is commonly used as a reagent in organic synthesis1. MOPP is a colorless, odorless, and crystalline solid that is soluble in water and ethanol1.
Synthesis Analysis
One advantage of using 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate in lab experiments is its ease of synthesis1. MOPP can be synthesized in a laboratory setting using relatively simple equipment and reagents1.
Molecular Structure Analysis
The molecular formula of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is C11H14O4S2. Its molecular weight is 242.29 g/mol2.
Chemical Reactions Analysis
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is a versatile reagent that can be used in the synthesis of various organic compounds1.
Physical And Chemical Properties Analysis
MOPP is a colorless, odorless, and crystalline solid that is soluble in water and ethanol1.
Safety And Hazards
One limitation of using 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate in lab experiments is its potential toxicity1. MOPP is a potent alkylating agent that can cause DNA damage and cell death1. Therefore, it must be handled with care and used in a well-ventilated laboratory setting1.
Future Directions
There are several future directions for the use of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate in scientific research1. One direction is the synthesis of new anti-cancer drugs using MOPP as a starting material1.
properties
IUPAC Name |
(2-methyl-1-oxo-1-phenylpropan-2-yl) methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-11(2,15-16(3,13)14)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMCRRDZXVOZAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)OS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510483 |
Source
|
Record name | 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate | |
CAS RN |
17231-17-3 |
Source
|
Record name | 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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